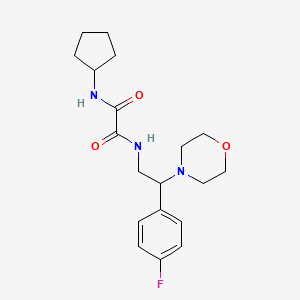
N1-cyclopentyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-cyclopentyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C19H26FN3O3 and its molecular weight is 363.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-cyclopentyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound belongs to the oxalamide class and features a cyclopentyl group, a fluorophenyl moiety, and a morpholinoethyl group. The general structure can be represented as follows:
Synthesis Methodology:
The synthesis typically involves several steps:
- Formation of N-cyclopentyl oxalamide: Reaction of cyclopentylamine with oxalyl chloride.
- Introduction of the fluorophenyl group: Reacting the intermediate with 4-fluorobenzaldehyde.
- Addition of morpholinoethyl group: Final reaction with morpholine and an alkylating agent.
This multi-step synthesis allows for the precise incorporation of functional groups that contribute to the compound's biological activity.
Biological Activity
This compound exhibits several notable biological activities:
- Anti-inflammatory Effects: Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and associated pain.
- Anticancer Properties: Research indicates potential cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
- Enzyme Inhibition: The compound has been identified as an inhibitor of lactate dehydrogenase (LDH), an enzyme critical in metabolic processes associated with cancer cell proliferation .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Receptor Binding: The compound may bind to certain receptors or enzymes, modulating their activity. For instance, inhibition of LDH leads to reduced lactate production, which can affect tumor metabolism.
- Signal Transduction Pathways: By influencing various signaling pathways, including those associated with cell survival and apoptosis, the compound can alter cellular responses to stress and growth signals.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Case Study Example:
In a study evaluating the anti-inflammatory properties, researchers treated macrophages with varying concentrations of this compound. Results indicated a dose-dependent reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
N'-cyclopentyl-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O3/c20-15-7-5-14(6-8-15)17(23-9-11-26-12-10-23)13-21-18(24)19(25)22-16-3-1-2-4-16/h5-8,16-17H,1-4,9-13H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSXXHAEHWLMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














